Bienvenue dans la boutique en ligne BenchChem!

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

Chiral resolution NK receptor pharmacology Stereoselective synthesis

This compound is a chirally defined (S)-enantiomer of N-(piperidin-3-yl)isonicotinamide dihydrochloride, belonging to the piperidine-4-carboxamide class. It consists of a piperidine ring connected via a carboxamide linker to a pyridine-4-carbonyl moiety, supplied as the dihydrochloride salt.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18
CAS No. 1338222-53-9
Cat. No. B2864261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride
CAS1338222-53-9
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1
InChIKeyDJQHHLNIWFFUOD-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (CAS 1338222-53-9) – Baseline Identity for Informed Procurement


This compound is a chirally defined (S)-enantiomer of N-(piperidin-3-yl)isonicotinamide dihydrochloride, belonging to the piperidine-4-carboxamide class. It consists of a piperidine ring connected via a carboxamide linker to a pyridine-4-carbonyl moiety, supplied as the dihydrochloride salt . The molecular formula is C₁₁H₁₇Cl₂N₃O with a molecular weight of 278.18 g/mol and MDL number MFCD19381679 . Its structural scaffold is related to piperidinecarboxamide derivatives claimed as dual NK₂/NK₃ receptor antagonists, though direct biological data for this specific compound remain absent from public primary literature [1].

Why Generic Substitution of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride Carries Undefined Risk in Chiral Synthesis and Receptor-Targeted Research


This compound is commercially supplied as a single, stereochemically specified (S)-enantiomer . The (R)-enantiomer (CAS 1286208-22-7) is available separately, and the two are neither analytically interchangeable nor biologically equivalent . In chiral piperidine-containing ligands, inversion of the C3 stereocenter can reverse receptor-binding preference; the piperidinecarboxamide patent family explicitly discloses stereochemically distinct compounds with divergent NK₂ vs. NK₃ selectivity profiles, demonstrating that enantiomer identity is a functional variable rather than a trivial substitution [1]. No public data exist to support that a racemic mixture or the opposite enantiomer produces equivalent outcomes in any receptor-binding or cellular assay context. The dihydrochloride salt form further provides a controlled stoichiometry (2 HCl equivalents) and aqueous handling profile that the free base cannot guarantee .

Quantitative Differentiation Evidence for (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (CAS 1338222-53-9) Against Its Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide – Stereochemical Specification as a Determinant of Biological Engagement

The target compound is the (S)-enantiomer confirmed by InChI Key DJQHHLNIWFFUOD-XRIOVQLTSA-N, derived from (3S)-3-aminopiperidine . The (R)-enantiomer (CAS 1286208-22-7) has InChI Key DJQHHLNIWFFUOD-YQFADDPSSA-N . In the broader piperidinecarboxamide class, patents demonstrate that altering the piperidine C3 stereochemistry yields compounds with differential NK₂ vs. NK₃ receptor affinity; for example, certain (S)-configured carboxamide derivatives preferentially engage NK₃, while their (R)-counterparts or regioisomeric amides shift selectivity toward NK₂ [1].

Chiral resolution NK receptor pharmacology Stereoselective synthesis

Dihydrochloride Salt Stoichiometry: Solubility and Handling Advantage Over the Free Base Form

The target compound is supplied as the dihydrochloride salt with exactly 2 equivalents of HCl, giving the molecular formula C₁₁H₁₇Cl₂N₃O and molecular weight 278.18 g/mol . The free base form (C₁₁H₁₅N₃O) has a molecular weight of 205.26 g/mol, corresponding to CAS 110105-42-5 (the regioisomeric reverse amide, used as closest available free-base comparator) . Dihydrochloride salts of piperidine-containing compounds typically exhibit aqueous solubility improvements of 10- to 1000-fold over their free base counterparts, driven by protonation of the piperidine secondary amine (predicted pKa ~10-11) and the pyridine nitrogen, enabling dissolution in water and polar buffers without organic co-solvents [1].

Salt selection Aqueous solubility Pre-formulation

Regiochemical Specificity: Isonicotinamide (4-Pyridyl) vs. Nicotinamide (3-Pyridyl) Carboxamide – Differential Hydrogen-Bonding and Target Recognition

The target compound bears the carboxamide at the pyridine 4-position (isonicotinamide), as confirmed by SMILES notation C(N[C@H]1CCCNC1)(=O)C=2C=CN=CC2 . The regioisomeric 3-pyridinecarboxamide analog (nicotinamide series) has CAS 1338222-41-5, formally named 3-Pyridinecarboxamide, N-(3S)-3-piperidinyl-, hydrochloride (1:2) . In the piperidinecarboxamide NK antagonist patent series, moving the carbonyl attachment from the pyridine 4-position to the 3-position alters the vector of the hydrogen-bond-accepting pyridine nitrogen, which is a documented determinant of NK₂ vs. NK₃ subtype selectivity [1].

Regiochemistry Structure-activity relationship Medicinal chemistry

Commercial Purity Grades: Vendor-Level Differentiation for the (S)-Enantiomer vs. the (R)-Enantiomer

Across identified vendors, the (S)-enantiomer is offered at a purity specification of NLT 98% (HPLC) from MolCore and Leyan , while Fluorochem and CymitQuimica list the (S)-enantiomer at 95.0% purity . For the (R)-enantiomer, Fluorochem and CymitQuimica also specify 95.0% , and Chemsrc lists 98.0% . The MDL number MFCD19381679 is unique to the (S)-enantiomer, providing an unambiguous database identifier for procurement verification .

Purity specification Vendor comparison Quality control

Defensible Application Scenarios for (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride Based on Demonstrated Differentiation


Stereospecific Synthesis of NK₃ Receptor Ligands Requiring (S)-Configured Piperidine Carboxamide Intermediates

The (S)-enantiomer provides the correct three-dimensional presentation of the piperidine C3 substituent for synthetic routes targeting NK₃-preferring piperidinecarboxamide antagonists, as described in patent US20080261976 where carbonyl connectivity and stereochemistry jointly determine NK₂/NK₃ selectivity [1]. Substituting the (R)-enantiomer would invert the spatial orientation of every downstream elaborated derivative, potentially shifting receptor subtype selectivity and confounding SAR interpretation.

Aqueous-Phase Conjugation and Bioconjugation Chemistry Requiring a Defined Dihydrochloride Salt

The dihydrochloride salt form, with 2 equivalents of HCl (MW 278.18 g/mol), ensures complete protonation of the piperidine secondary amine, enabling dissolution in aqueous buffer systems without organic co-solvent . This is critical for amide coupling, reductive amination, or NHS-ester conjugation steps where free base forms may exhibit variable protonation states and incomplete dissolution, leading to irreproducible stoichiometry.

Chiral Building Block Requiring Verified MDL Registry and InChI Key for Electronic Lab Notebook and Inventory Integration

The compound is registered under MDL MFCD19381679 with InChI Key DJQHHLNIWFFUOD-XRIOVQLTSA-N, uniquely identifying the (S)-enantiomer dihydrochloride . This enables unambiguous registration in compound management systems, preventing the common procurement error of receiving the (R)-enantiomer or a racemic mixture when ordering by ambiguous synonym alone.

Comparative Pharmacology Studies Requiring Single-Enantiomer Purity of NLT 98%

For in vitro pharmacology experiments where enantiomeric impurity could confound dose-response curves, the NLT 98% (HPLC) grade available from select vendors provides tighter specification than the 95.0% minimum offered by alternative suppliers. A 3% purity differential at the building-block stage propagates multiplicatively through multi-step synthetic sequences, making initial purity selection a critical determinant of final compound quality.

Quote Request

Request a Quote for (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.